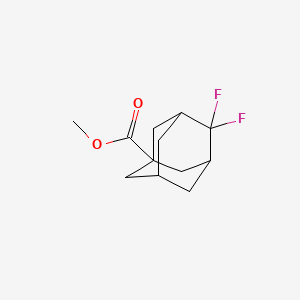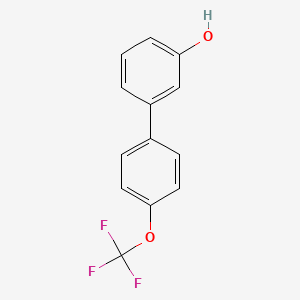
3-(4-Trifluorometoxifenil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agroquímicos
Descripción general: Los derivados de ThPhCF₃ pueden encontrar aplicaciones en agroquímicos, incluida la protección de cultivos y el control de plagas.
En resumen, las propiedades multifacéticas de ThPhCF₃ lo convierten en un compuesto valioso en diversos dominios científicos. Los investigadores continúan explorando su potencial en diversas aplicaciones. Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 🌟
Referencias:
- Shishkanova, T. V., Štěpánková, N., Broncová, G., & Vrňata, M. (2024). Interacción de la capa polimérica derivada de 3-(4-Trifluorometil)-fenil)-tiofeno con estimulantes sintéticos en la frontera de fase. Chemosensors, 12(6), 99. Leer más
- Comportamientos electrocrómicos de poliditienílpirroles basados en 4-(trifluorometoxi)fenil. Coatings, 10(12), 1251. Leer más
- 3-(4-Trifluorometoxifenil)fenol. Número CAS: 1237747-77-1. Sigma-Aldrich
Safety and Hazards
The safety data sheet for 3-(4-Trifluoromethoxyphenyl)phenol indicates that it has hazard statements H302 + H312 + H332 - H315 - H319 - H335 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Trifluoromethoxyphenyl)phenol are currently unknown . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that phenolic compounds, which this compound is a derivative of, can interact with proteins and enzymes, disrupting their function .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical reactions, including oxidation-reduction processes .
Pharmacokinetics
The bioavailability of this compound is also unknown .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity of phenolic compounds .
Análisis Bioquímico
Biochemical Properties
3-(4-Trifluoromethoxyphenyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-(4-Trifluoromethoxyphenyl)phenol can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 3-(4-Trifluoromethoxyphenyl)phenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 3-(4-Trifluoromethoxyphenyl)phenol can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . Furthermore, this compound has been found to induce oxidative stress in certain cell types, which can result in cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Trifluoromethoxyphenyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 3-(4-Trifluoromethoxyphenyl)phenol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Trifluoromethoxyphenyl)phenol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-(4-Trifluoromethoxyphenyl)phenol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 3-(4-Trifluoromethoxyphenyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular and physiological processes .
Metabolic Pathways
3-(4-Trifluoromethoxyphenyl)phenol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The metabolic pathways of 3-(4-Trifluoromethoxyphenyl)phenol are complex and involve multiple enzymatic reactions .
Transport and Distribution
The transport and distribution of 3-(4-Trifluoromethoxyphenyl)phenol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of 3-(4-Trifluoromethoxyphenyl)phenol can significantly impact its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of 3-(4-Trifluoromethoxyphenyl)phenol is crucial for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 3-(4-Trifluoromethoxyphenyl)phenol is a key factor in determining its biochemical and cellular effects .
Propiedades
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRQYCVOENWMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683607 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237747-77-1 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)
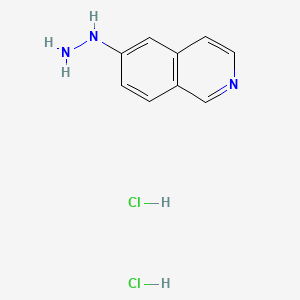
![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)
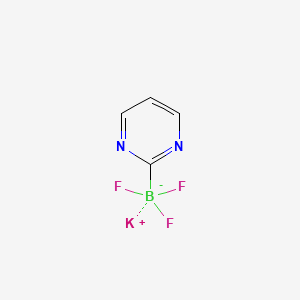
![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)
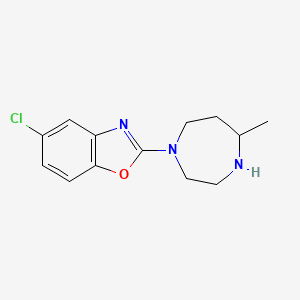

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)
